

# CCT128930: A Selective Inhibitor for Elucidating AKT2-Specific Functions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CCT128930

Cat. No.: B1683974

[Get Quote](#)

## Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, **CCT128930** serves as a potent and selective tool for investigating the specific roles of the AKT2 isoform in cellular signaling pathways. This document provides comprehensive application notes, detailed experimental protocols, and data presentation to facilitate the use of **CCT128930** in laboratory settings.

**CCT128930** is an ATP-competitive inhibitor of AKT kinases, demonstrating notable selectivity for AKT2.[1][2][3] Its mechanism of action involves binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[4][5] This selectivity allows for the dissection of AKT2-specific functions from those of the other highly homologous isoforms, AKT1 and AKT3.[6]

## Mechanism of Action and Selectivity

**CCT128930** was developed through fragment and structure-based design to target a specific amino acid, Met282, within the AKT kinase domain.[4] This targeting provides a significant selectivity advantage over other closely related kinases in the AGC family, such as PKA.[1][4]

## Quantitative Data Summary

The following tables summarize the key quantitative data for **CCT128930**, providing a clear comparison of its activity across different kinases and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of **CCT128930**

| Kinase | IC50 (nM) | Selectivity vs. AKT2 |
|--------|-----------|----------------------|
| AKT2   | 6         | -                    |
| PKA    | 168       | 28-fold              |
| p70S6K | 120       | 20-fold              |

Data compiled from multiple sources.[1][4]

Table 2: Anti-proliferative Activity of **CCT128930** in PTEN-deficient Human Tumor Cell Lines

| Cell Line | Cancer Type     | GI50 (μM) |
|-----------|-----------------|-----------|
| U87MG     | Glioblastoma    | 6.3       |
| LNCaP     | Prostate Cancer | 0.35      |
| PC3       | Prostate Cancer | 1.9       |

GI50 represents the concentration required to inhibit cell growth by 50%.[1][4]

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3K/AKT signaling pathway, the mechanism of **CCT128930** action, and a typical experimental workflow for studying its effects.



[Click to download full resolution via product page](#)

PI3K/AKT2 signaling pathway and **CCT128930** inhibition.

[Click to download full resolution via product page](#)Workflow for studying **CCT128930** effects.

# Experimental Protocols

Here are detailed protocols for key experiments to characterize the effects of **CCT128930**.

## In Vitro AKT2 Kinase Assay

This protocol is designed to determine the direct inhibitory effect of **CCT128930** on AKT2 kinase activity.

Materials:

- Recombinant human AKT2 enzyme
- GSK3 $\alpha$ / $\beta$  peptide substrate
- Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM  $\beta$ -glycerol-phosphate, 25 mM MgCl<sub>2</sub>, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- ATP solution
- **CCT128930** (dissolved in DMSO)
- 96-well plates
- ADP-Glo™ Kinase Assay kit (or similar)
- Plate reader

Procedure:

- Prepare serial dilutions of **CCT128930** in DMSO, and then dilute further in kinase buffer. The final DMSO concentration should be consistent across all wells and not exceed 1%.
- In a 96-well plate, add 5  $\mu$ L of the diluted **CCT128930** or DMSO (for control).
- Add 20  $\mu$ L of a solution containing the AKT2 enzyme and GSK3 $\alpha$ / $\beta$  peptide substrate in kinase buffer.
- Pre-incubate the plate at room temperature for 10 minutes.

- Initiate the kinase reaction by adding 25  $\mu$ L of ATP solution (at a concentration close to the  $K_m$  for AKT2) to each well.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each **CCT128930** concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

## Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay measures the effect of **CCT128930** on cell growth.[\[4\]](#)

### Materials:

- Human tumor cell lines (e.g., U87MG, PC3, LNCaP)
- Complete cell culture medium
- **CCT128930** (dissolved in DMSO)
- 96-well cell culture plates
- Trichloroacetic acid (TCA)
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Tris base solution (10 mM, pH 10.5)
- Plate reader

### Procedure:

- Seed cells in 96-well plates at an appropriate density to ensure exponential growth for the duration of the experiment and allow them to attach for 24-36 hours.[\[4\]](#)

- Treat the cells with a range of concentrations of **CCT128930** (e.g., 0.01 to 100  $\mu$ M). Include a DMSO-only control.
- Incubate the plates for 96 hours.[4]
- Fix the cells by gently adding 50  $\mu$ L of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
- Wash the plates five times with water and allow them to air dry.
- Stain the cells with 100  $\mu$ L of SRB solution for 30 minutes at room temperature.
- Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[2]
- Air dry the plates until no moisture is visible.[2]
- Solubilize the bound dye with 200  $\mu$ L of 10 mM Tris base solution.
- Measure the absorbance at 510 nm using a plate reader.
- Calculate the GI50 value, the concentration of **CCT128930** that inhibits cell growth by 50%.

## Western Blot Analysis of AKT Pathway Phosphorylation

This protocol assesses the effect of **CCT128930** on the phosphorylation of AKT and its downstream substrates.

### Materials:

- Cell line of interest (e.g., U87MG)
- **CCT128930**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels

- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-GSK3 $\beta$  (Ser9), anti-total GSK3 $\beta$ , anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

**Procedure:**

- Plate cells and allow them to attach.
- Treat cells with various concentrations of **CCT128930** for the desired time (e.g., 1 hour).[\[4\]](#)
- Lyse the cells in lysis buffer and collect the lysates.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.

- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analyze the changes in phosphorylation of AKT and its substrates relative to total protein levels and the loading control (GAPDH). **CCT128930** is expected to inhibit the phosphorylation of AKT substrates like GSK3 $\beta$ .<sup>[1]</sup>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CCT128930: A Selective Inhibitor for Elucidating AKT2-Specific Functions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683974#cct128930-for-studying-akt2-specific-functions>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)